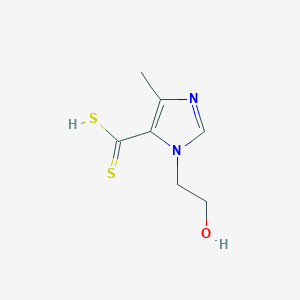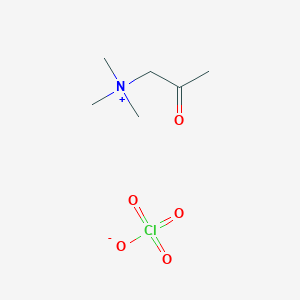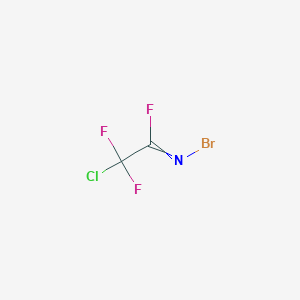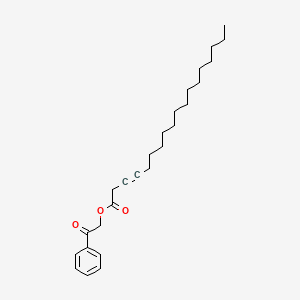silane CAS No. 89964-86-3](/img/structure/B14373206.png)
[(2,6-Dimethylheptan-4-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylheptan-4-yl)oxysilane is a chemical compound known for its unique structure and properties. It is a silane derivative, which means it contains a silicon atom bonded to organic groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylheptan-4-yl)oxysilane typically involves the reaction of 2,6-dimethylheptan-4-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
\ \text{2,6-Dimethylheptan-4-ol} + \text{Trimethylchlorosilane} \rightarrow \text{[(2,6-Dimethylheptan-4-yl)oxysilane} + \text{Hydrochloric acid} ]
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylheptan-4-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethylheptan-4-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylheptan-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylheptan-4-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, forming strong covalent bonds. This reactivity is exploited in various applications, such as surface modification and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane
- [(1AR,3R,11AS,11BR)-3-Methoxy-1,1-dimethyl-1A,2,3,5,6,7,10,11,11A,11B-deca hydro-1H-cyclopropa[3,4]benzo[1,2-A]cyclodecen-9-yl]oxy(trimethyl)silane
Uniqueness
(2,6-Dimethylheptan-4-yl)oxysilane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other silane derivatives.
Eigenschaften
CAS-Nummer |
89964-86-3 |
|---|---|
Molekularformel |
C12H28OSi |
Molekulargewicht |
216.43 g/mol |
IUPAC-Name |
2,6-dimethylheptan-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2)8-12(9-11(3)4)13-14(5,6)7/h10-12H,8-9H2,1-7H3 |
InChI-Schlüssel |
CIEVOYLXRCPSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-2-[(dimethylamino)methyl]but-2-enamide](/img/structure/B14373146.png)
![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)


![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)




![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)

